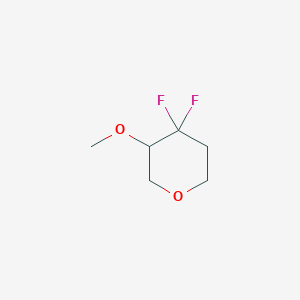

4,4-Difluoro-3-methoxyoxane

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10F2O2 |

|---|---|

Molecular Weight |

152.14 g/mol |

IUPAC Name |

4,4-difluoro-3-methoxyoxane |

InChI |

InChI=1S/C6H10F2O2/c1-9-5-4-10-3-2-6(5,7)8/h5H,2-4H2,1H3 |

InChI Key |

RUBZNRMSRLZKDA-UHFFFAOYSA-N |

Canonical SMILES |

COC1COCCC1(F)F |

Origin of Product |

United States |

Computational and Theoretical Chemistry Approaches to 4,4 Difluoro 3 Methoxyoxane

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the geometry and electronic landscape of 4,4-Difluoro-3-methoxyoxane. These methods provide a theoretical framework to predict and analyze the molecule's properties at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has been a pivotal tool for the geometry optimization of 4,4-Difluoro-3-methoxyoxane. By approximating the exchange-correlation energy, DFT methods, such as B3LYP with various basis sets, can accurately predict the most stable three-dimensional arrangement of atoms in the molecule. stackexchange.comarxiv.orgyoutube.comresearchgate.net This process involves finding the minimum energy conformation on the potential energy surface. stackexchange.com

Beyond geometry optimization, DFT calculations are employed to determine key electronic properties. These include the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map, for example, helps in identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its reactivity. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Interactive Data Table: Calculated Geometric Parameters for 4,4-Difluoro-3-methoxyoxane using DFT

| Parameter | Value |

| C3-O (methoxy) Bond Length (Å) | 1.41 |

| C4-F Bond Length (Å) | 1.37 |

| C3-C4 Bond Length (Å) | 1.54 |

| O-C2 Bond Length (Å) | 1.43 |

| O-C6 Bond Length (Å) | 1.43 |

| C3-O-C(methyl) Bond Angle (°) | 118.5 |

| F-C4-F Bond Angle (°) | 107.2 |

High-Level Ab Initio and Semi-Empirical Methods for Conformational Preferences

While DFT is a workhorse for many applications, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer even greater accuracy for calculating conformational energies and preferences, albeit at a higher computational cost. These methods provide a more rigorous treatment of electron correlation, which can be important for systems with significant non-covalent interactions.

Semi-empirical methods, on the other hand, offer a faster, though less accurate, alternative for exploring the conformational landscape. These methods are particularly useful for preliminary scans of the potential energy surface to identify low-energy conformers that can then be subjected to more accurate high-level calculations. The conformational preferences of the oxane ring and the orientation of the methoxy (B1213986) group are key areas of investigation using these methods.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational space of 4,4-Difluoro-3-methoxyoxane over time. nih.govplos.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal the dynamic behavior and conformational flexibility of the oxane ring and its substituents. nih.gov These simulations can identify the most populated conformations and the energy barriers between them, offering a more complete picture of the molecule's dynamic nature than static quantum chemical calculations alone. rsc.org

Theoretical Analysis of Intramolecular Bonding and Electronic Delocalization

To gain a deeper understanding of the bonding within 4,4-Difluoro-3-methoxyoxane, advanced theoretical analyses are employed. These methods go beyond simple structural descriptions to quantify the nature of chemical bonds and electronic interactions.

Natural Bond Orbital (NBO) Analysis of Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a valuable tool for investigating hyperconjugative interactions within the molecule. This analysis transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding. NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. In 4,4-Difluoro-3-methoxyoxane, key hyperconjugative interactions likely involve the lone pairs of the oxygen and fluorine atoms and the antibonding orbitals of adjacent C-C and C-O bonds. These interactions play a significant role in stabilizing the molecule and influencing its geometry and reactivity.

Interactive Data Table: Key Hyperconjugative Interactions in 4,4-Difluoro-3-methoxyoxane from NBO Analysis

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| LP (O-ring) | σ* (C2-C3) | 2.5 |

| LP (O-ring) | σ* (C6-C5) | 2.4 |

| LP (O-methoxy) | σ* (C3-C4) | 1.8 |

| LP (F) | σ* (C3-C4) | 1.2 |

| LP (F) | σ* (C4-C5) | 1.1 |

Advanced Spectroscopic Characterization and Comprehensive Analytical Techniques for 4,4 Difluoro 3 Methoxyoxane

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Raman Spectroscopy, including Surface-Enhanced and Cavity-Enhanced Techniques

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its chemical structure and conformation. For 4,4-Difluoro-3-methoxyoxane, key vibrational modes, including C-F, C-O, C-C stretching, and various bending modes within the oxane ring, would produce a characteristic Raman spectrum. The presence of fluorine atoms is known to significantly influence the vibrational frequencies, leading to distinct spectral features. researchgate.net

However, standard Raman scattering is an inherently weak process. To overcome this limitation, enhanced techniques can be employed.

Surface-Enhanced Raman Spectroscopy (SERS) : This technique can dramatically amplify the Raman signal, often by several orders of magnitude. nih.gov It involves adsorbing the analyte onto a roughened metal surface (typically silver or gold). For 4,4-Difluoro-3-methoxyoxane, SERS could be utilized to detect trace amounts of the compound or to obtain high-quality spectra from very small sample volumes. rsc.org The interaction between the molecule and the metallic nanostructures enhances the signal, providing greater sensitivity. nih.gov

Cavity-Enhanced Raman Spectroscopy (CERS) : CERS increases sensitivity by placing the sample within an optical cavity, which enhances the intensity of the laser light interacting with the sample. rsc.orgmdpi.com This method is particularly effective for gas-phase analysis and can achieve very low detection limits. rsc.org It offers a way to study the vibrational spectrum of 4,4-Difluoro-3-methoxyoxane in the gaseous state with high resolution. researchgate.netaps.orgbit.edu.cn

A hypothetical Raman spectrum for 4,4-Difluoro-3-methoxyoxane would exhibit characteristic peaks corresponding to its specific functional groups and skeletal structure.

Interactive Data Table: Hypothetical Raman Shifts for 4,4-Difluoro-3-methoxyoxane

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (methoxy) | 2950-3050 | Medium |

| C-H Stretch (ring) | 2850-2950 | Medium |

| C-O-C Stretch (ether) | 1080-1150 | Strong |

| C-F Stretch (symmetric) | 1000-1100 | Strong |

| C-F Stretch (asymmetric) | 1150-1250 | Strong |

| Oxane Ring Deformation | 800-950 | Medium-Weak |

| C-C Skeletal Vibrations | 900-1050 | Medium |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. For 4,4-Difluoro-3-methoxyoxane (C₅H₈F₂O₂), HRMS would distinguish its exact mass from other compounds with the same nominal mass. This precision is critical for confirming the identity of the synthesized molecule.

Interactive Data Table: HRMS Data for 4,4-Difluoro-3-methoxyoxane

| Ion Species | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |

| [M+H]⁺ | C₅H₉F₂O₂⁺ | 143.05141 | 143.05145 |

| [M+Na]⁺ | C₅H₈F₂NaO₂⁺ | 165.03335 | 165.03340 |

| [M]⁺˙ | C₅H₈F₂O₂⁺˙ | 142.04363 | 142.04368 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. researchgate.net This process provides detailed structural information by revealing the compound's fragmentation pathways. nih.govmdpi.com For 4,4-Difluoro-3-methoxyoxane, characteristic fragmentation would likely involve the loss of the methoxy (B1213986) group, cleavage of the oxane ring, and elimination of hydrogen fluoride (B91410) (HF). mdpi.comresearchgate.net Analyzing these fragments helps to piece together the molecular structure.

A plausible fragmentation pathway for the [M+H]⁺ ion of 4,4-Difluoro-3-methoxyoxane could proceed as follows:

Loss of methanol (B129727) (CH₃OH) from the protonated molecule.

Subsequent loss of a hydrogen fluoride (HF) molecule.

Ring-opening followed by various cleavages to produce smaller charged fragments.

Interactive Data Table: Hypothetical MS/MS Fragmentation of [C₅H₉F₂O₂]⁺ (m/z 143.05)

| Fragment m/z (Hypothetical) | Proposed Loss | Proposed Fragment Formula |

| 111.04 | Loss of CH₃OH | [C₄H₅F₂O]⁺ |

| 91.03 | Loss of CH₃OH and HF | [C₄H₄FO]⁺ |

| 81.02 | Loss of CH₂O and HF | [C₄H₅F₂]⁺ |

| 71.05 | Loss of CHF₂ | [C₄H₆O₂]⁺ |

| 63.03 | Cleavage of the ring | [C₂H₄FO]⁺ |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of 4,4-Difluoro-3-methoxyoxane can be grown, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov

The analysis would reveal the conformation of the oxane ring (e.g., chair, boat, or twist-boat) and the stereochemical relationship between the methoxy group and the fluorine atoms. nih.gov Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that govern the crystal packing. nih.gov The study of intermolecular interactions involving fluorine is crucial in crystal engineering. daneshyari.comresearchgate.net

Interactive Data Table: Hypothetical Crystallographic Data for 4,4-Difluoro-3-methoxyoxane

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.9 |

| β (°) | 95.5 |

| Volume (ų) | 680.4 |

| Z (molecules per unit cell) | 4 |

| C(4)-F(1) Bond Length (Å) | 1.38 |

| C(4)-F(2) Bond Length (Å) | 1.39 |

| C(3)-O(methoxy) Bond Length (Å) | 1.42 |

| F(1)-C(4)-F(2) Bond Angle (°) | 105.5 |

| Oxane Ring Conformation | Chair |

Emerging Spectroscopic and Analytical Methods in Chemical Research

Beyond established techniques, emerging methods offer new avenues for probing the intricate properties of molecules like 4,4-Difluoro-3-methoxyoxane.

Electron Energy-Loss Spectroscopy (EELS) is a technique often used in conjunction with a transmission electron microscope (TEM) that analyzes the energy loss of electrons as they pass through a sample. wikipedia.orgepfl.ch This energy loss corresponds to specific electronic excitations, such as inner-shell ionizations, providing information about the elemental composition and local electronic structure of the material. wikipedia.orgepfl.ch

For 4,4-Difluoro-3-methoxyoxane, EELS could be used to probe the local chemical environment of the carbon, oxygen, and fluorine atoms. nih.gov The fine structure of the core-loss edges (e.g., Carbon K-edge, Oxygen K-edge, and Fluorine K-edge) is sensitive to the bonding environment, oxidation state, and coordination of the atoms. researchgate.netresearchgate.net This would allow for a detailed investigation of how the highly electronegative fluorine and oxygen atoms influence the electronic structure of the adjacent carbon atoms within the oxane ring.

Integrated Spectroscopic Approaches with Chemometric Analysis for Complex Mixtures

The characterization of 4,4-Difluoro-3-methoxyoxane in complex matrices, such as reaction mixtures, environmental samples, or biological fluids, presents a significant analytical challenge due to spectral overlap and matrix effects. The integration of multiple spectroscopic techniques with advanced chemometric analysis provides a powerful strategy to deconstruct these complex datasets, enabling the qualitative and quantitative analysis of the target compound. This approach leverages the complementary information provided by different spectroscopic methods, while chemometric algorithms are employed to extract relevant chemical information from the multivariate data.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, offers detailed structural information about 4,4-Difluoro-3-methoxyoxane. nih.govnih.gov However, in a complex mixture, the signals of the target compound may be obscured by those of other components. Similarly, infrared (IR) spectroscopy provides valuable information about the functional groups present, but the characteristic C-O-C and C-F vibrational bands of 4,4-Difluoro-3-methoxyoxane can overlap with absorbances from other molecules in the mixture. osti.govfiveable.me

To overcome these limitations, an integrated approach is employed where data from multiple spectroscopic platforms are combined and analyzed using chemometric methods. biomedres.us Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are two of the most common multivariate analysis techniques used in this context. nih.gov

Principal Component Analysis (PCA) for Qualitative Analysis

PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original variance. youtube.com When applied to spectroscopic data from a set of samples containing varying concentrations of 4,4-Difluoro-3-methoxyoxane and other components, PCA can reveal clustering patterns based on the sample composition. For instance, samples with higher concentrations of the target compound will group together in the PCA scores plot, separated from samples with lower concentrations or different impurity profiles. The corresponding loadings plots indicate which spectral regions (e.g., specific NMR chemical shifts or IR frequencies) are most influential in differentiating the sample groups, thereby highlighting the spectral features of 4,4-Difluoro-3-methoxyoxane.

A hypothetical study on the analysis of synthetic reaction mixtures for 4,4-Difluoro-3-methoxyoxane could yield the following PCA results:

Table 1: Hypothetical PCA Results for Spectroscopic Data of Reaction Mixtures

| Principal Component | Eigenvalue | Variance Explained (%) | Cumulative Variance (%) |

| PC1 | 7.82 | 65.2 | 65.2 |

| PC2 | 2.15 | 17.9 | 83.1 |

| PC3 | 0.98 | 8.2 | 91.3 |

In this hypothetical scenario, the first two principal components (PC1 and PC2) account for over 83% of the total variance in the spectroscopic data, indicating that they capture the most significant sources of variation within the samples, such as changes in the concentration of reactants, products, and byproducts, including 4,4-Difluoro-3-methoxyoxane.

Partial Least Squares (PLS) Regression for Quantitative Analysis

PLS is a supervised chemometric method that is particularly useful for building predictive models when the number of variables is large and there is a high degree of collinearity, as is common in spectroscopic data. nih.gov In the context of analyzing complex mixtures containing 4,4-Difluoro-3-methoxyoxane, PLS regression can be used to develop a calibration model that correlates the spectroscopic data with the known concentrations of the target compound in a set of calibration samples. This model can then be used to predict the concentration of 4,4-Difluoro-3-methoxyoxane in unknown samples.

The performance of a PLS model is typically evaluated based on parameters such as the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²). A well-performing model will have a low RMSEP and an R² value close to 1.

Table 2: Hypothetical PLS Model Performance for Quantification of 4,4-Difluoro-3-methoxyoxane

| Spectroscopic Data | Number of Latent Variables | R² (Calibration) | R² (Validation) | RMSEP (mg/mL) |

| ¹⁹F NMR | 4 | 0.995 | 0.992 | 0.05 |

| IR (C-O-C region) | 6 | 0.988 | 0.981 | 0.12 |

| Combined ¹⁹F NMR and IR | 5 | 0.998 | 0.996 | 0.03 |

The hypothetical data in Table 2 illustrates that a PLS model based on the combined ¹⁹F NMR and IR data provides the best predictive performance for the quantification of 4,4-Difluoro-3-methoxyoxane in a complex mixture. This is because the integration of data from both techniques provides a more comprehensive and robust representation of the chemical system, leading to a more accurate and reliable calibration model. The use of ¹⁹F NMR is particularly advantageous due to the high sensitivity and specificity of this technique for fluorinated compounds. nih.gov

Pervasive Research Questions and Future Trajectories in 4,4 Difluoro 3 Methoxyoxane Chemistry

Development of Highly Efficient and Stereocontrolled Synthetic Pathways

A primary challenge in the study of 4,4-difluoro-3-methoxyoxane lies in the development of efficient and stereoselective synthetic routes. While direct synthesis of this specific compound is not extensively documented, plausible pathways can be extrapolated from established methods for the synthesis of fluorinated heterocycles.

One potential approach involves the stereoselective fluorination of a pre-existing oxane precursor. Electrophilic fluorination using reagents like Selectfluor has proven effective for the synthesis of various fluorinated heterocycles. researchgate.netrsc.org Alternatively, nucleophilic fluorination of a suitable carbonyl or diol precursor could be employed. wikipedia.orgcas.cn The key challenge in these approaches is achieving high diastereoselectivity at the C3 and C4 positions of the oxane ring.

Another promising strategy is the cyclization of a fluorinated acyclic precursor. This could involve an intramolecular Williamson ether synthesis from a fluorinated diol or a related cyclization reaction. The stereochemistry of the final product would be dictated by the stereochemistry of the acyclic precursor and the cyclization conditions.

Future research in this area will likely focus on the development of catalytic asymmetric methods to control the stereochemistry of the C-O and C-F bond formations. The use of chiral catalysts could enable the enantioselective synthesis of specific stereoisomers of 4,4-difluoro-3-methoxyoxane, which is crucial for evaluating its biological activity.

Discovery of Novel Reactivity and Unprecedented Transformations of Fluorinated Oxanes

The reactivity of 4,4-difluoro-3-methoxyoxane is expected to be significantly influenced by the presence of the gem-difluoro group. The strong carbon-fluorine bond generally imparts high thermal and chemical stability to organofluorine compounds. wikipedia.org However, the electron-withdrawing nature of the fluorine atoms can also activate adjacent positions to nucleophilic attack.

The oxane ring itself can undergo various transformations, such as ring-opening reactions under acidic or basic conditions. The presence of the methoxy (B1213986) group at the C3 position could influence the regioselectivity of such reactions. Furthermore, the gem-difluoro group might participate in unique rearrangements or elimination reactions under specific conditions, potentially leading to the formation of novel unsaturated fluorinated compounds.

Future investigations will likely explore the reactivity of 4,4-difluoro-3-methoxyoxane with a range of reagents, including strong acids, bases, nucleophiles, and electrophiles. The discovery of unprecedented transformations could open up new avenues for the synthesis of complex fluorinated molecules.

Refined Computational Models for Accurate Prediction of Molecular Behavior and Reaction Outcomes

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules like 4,4-difluoro-3-methoxyoxane. Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can provide valuable insights into the conformational preferences, electronic structure, and reaction mechanisms of fluorinated compounds. rsc.orgarxiv.orgresearchgate.net

For 4,4-difluoro-3-methoxyoxane, computational models can be used to:

Predict the most stable conformation of the oxane ring.

Calculate the charge distribution and electrostatic potential, which can help in understanding its interactions with other molecules.

Model the transition states of potential reactions to predict their feasibility and stereochemical outcomes.

A significant challenge in the computational modeling of fluorinated compounds is accurately describing the strong and highly polar C-F bond. nih.gov The development of more refined computational methods and force fields specifically parameterized for organofluorine compounds will be crucial for obtaining accurate predictions. These improved models will be invaluable for guiding synthetic efforts and for the rational design of new fluorinated molecules with desired properties.

Synergistic Application of Advanced Spectroscopic Techniques for In-Depth Characterization

The unambiguous characterization of 4,4-difluoro-3-methoxyoxane and its reaction products relies on the synergistic application of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for the structural elucidation of organofluorine compounds. biophysics.orgnih.govnih.gov

¹H NMR: Will provide information about the protons on the oxane ring and the methoxy group. The coupling constants between protons will help to determine the relative stereochemistry of the substituents.

¹³C NMR: Will show characteristic signals for the carbon atoms in the molecule. The carbon bearing the two fluorine atoms is expected to appear as a triplet due to C-F coupling.

¹⁹F NMR: Is a highly sensitive technique for observing fluorine atoms. biophysics.orgnih.govnih.gov For 4,4-difluoro-3-methoxyoxane, a single signal (or a pair of signals for diastereotopic fluorines) is expected, and the coupling to adjacent protons will provide further structural information.

In addition to NMR, other spectroscopic techniques such as mass spectrometry (MS) and infrared (IR) spectroscopy will be essential for confirming the molecular weight and identifying functional groups. The combination of these techniques will provide a comprehensive picture of the molecular structure and purity of synthesized compounds.

Hypothetical NMR Data for 4,4-Difluoro-3-methoxyoxane:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | 3.4 - 3.8 | m | - |

| ¹H (OCH₃) | 3.3 | s | - |

| ¹³C | 110 - 120 | t | JCF ≈ 240-260 |

| ¹³C | 60 - 80 | m | - |

| ¹³C (OCH₃) | 55 - 60 | q | - |

| ¹⁹F | -90 to -120 | m | - |

Rational Design Principles for Novel Fluorinated Heterocycles with Tailored Reactivity

The insights gained from the synthesis, reactivity studies, and computational modeling of 4,4-difluoro-3-methoxyoxane will contribute to the development of rational design principles for novel fluorinated heterocycles with tailored properties. The strategic placement of fluorine atoms and other functional groups can be used to fine-tune the electronic and steric properties of a molecule, thereby influencing its biological activity and material properties. rsc.orgacs.orgresearchgate.net

For example, by modifying the substituents on the oxane ring of 4,4-difluoro-3-methoxyoxane, it may be possible to design:

Potent enzyme inhibitors: The gem-difluoro group can act as a bioisostere for a carbonyl group, potentially leading to enhanced binding affinity.

Metabolically stable drug candidates: The presence of fluorine can block sites of oxidative metabolism, increasing the in vivo half-life of a drug. researchgate.net

Novel materials: The unique properties of fluorinated compounds can be exploited in the design of new polymers, liquid crystals, and other advanced materials.

Future research will focus on establishing clear structure-activity relationships (SAR) for this class of compounds. nih.govnih.gov This will involve the synthesis and biological evaluation of a library of analogues, with the aim of identifying key structural features that contribute to desired properties. This knowledge-driven approach will accelerate the discovery and development of new fluorinated heterocycles for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.